molecular formula C11H20N2O5 B1442470 Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate CAS No. 819800-93-6

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

Cat. No.: B1442470
CAS No.: 819800-93-6
M. Wt: 260.29 g/mol
InChI Key: AJNCHUMJVPZDCG-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and nitromethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Piperidine derivative, tert-butyl chloroformate, nitromethane.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Procedure: The piperidine derivative is first reacted with tert-butyl chloroformate to form the tert-butyl ester. Subsequently, nitromethane is added to introduce the nitromethyl group at the 4-position of the piperidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a precursor to bioactive molecules, which exert their effects through various biochemical pathways. The exact mechanism depends on the specific application and the nature of the bioactive molecule derived from the compound.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the nitromethyl group.

    Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: Contains an aminomethyl group instead of a nitromethyl group.

    Tert-butyl 4-hydroxy-4-(methyl)piperidine-1-carboxylate: Contains a methyl group instead of a nitromethyl group.

Uniqueness

Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate is unique due to the presence of both a hydroxyl group and a nitromethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-10(2,3)18-9(14)12-6-4-11(15,5-7-12)8-13(16)17/h15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNCHUMJVPZDCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704883
Record name tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819800-93-6
Record name tert-Butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (52.65 g, 264 mmol) in nitromethane (21 mL) and ethanol (8 mL) was added a solution of sodium ethoxide in ethanol (2.67 M, 5.0 mL, 13.4 mmol). The mixture was stirred at rt and more ethanol (30 mL) was added. The mixture was sonicated for 15 min, stirred overnight, then sonicated again. To the mixture was added water (400 mL). The solid was isolated by filtration, washed with water (300 mL), and dried to yield tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate as a white solid, 67.60 g (98%).
Quantity
52.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
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Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
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Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
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Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate
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Tert-butyl 4-hydroxy-4-(nitromethyl)piperidine-1-carboxylate

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